N-methyl-N-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
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Description
N-methyl-N-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.14159610 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Cdk2 inhibitors typically function by binding to the atp-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream targets and inhibiting cell cycle progression .
Biochemical Pathways
Cdk2 is a crucial regulator of the cell cycle, and its inhibition can affect the g1-s and g2-m phase transitions, leading to cell cycle arrest .
Result of Action
Inhibition of cdk2 typically results in cell cycle arrest, which can lead to apoptosis or senescence in cancer cells .
Properties
IUPAC Name |
N-methyl-N-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-5-13-14(18-10)15(17-9-16-13)20-7-11(8-20)6-19(2)23(21,22)12-3-4-12/h5,9,11-12,18H,3-4,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRLTQQCUKGEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN(C)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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